molecular formula C22H28N2O2S B5125490 4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5125490
M. Wt: 384.5 g/mol
InChI Key: LHEOUTWZEAZTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide exhibits anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. Additionally, it has been found to have a low toxicity profile in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide in lab experiments is its low toxicity profile. This allows for higher concentrations to be used without causing harm to cells. However, a limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide. One potential direction is the development of analogs with improved solubility and potency. Another direction is the investigation of its potential use in combination with other drugs for the treatment of inflammatory and cancerous conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-butoxybenzoyl chloride with 4-butylphenylamine in the presence of a base, followed by the reaction with carbon disulfide and hydrochloric acid. The resulting product is purified through recrystallization to obtain the final compound.

Scientific Research Applications

4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anticancer properties. In materials science, it has been studied for its potential use as a corrosion inhibitor. In environmental science, it has been explored for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

4-butoxy-N-[(4-butylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-3-5-7-17-8-12-19(13-9-17)23-22(27)24-21(25)18-10-14-20(15-11-18)26-16-6-4-2/h8-15H,3-7,16H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEOUTWZEAZTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(4-butylphenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.